molecular formula C4H8Cl3O4P B12058727 Trichlorfon Dimethyl D6

Trichlorfon Dimethyl D6

Cat. No.: B12058727
M. Wt: 263.47 g/mol
InChI Key: NFACJZMKEDPNKN-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Trichlorfon Dimethyl D6 likely follows similar principles as laboratory synthesis but on a larger scale. This involves the use of specialized equipment to handle deuterated compounds and ensure high isotopic purity. The production process must also comply with safety and environmental regulations due to the toxic nature of organophosphate compounds .

Chemical Reactions Analysis

Types of Reactions

Trichlorfon Dimethyl D6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include water (for hydrolysis), oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products

The major product formed from the hydrolysis of this compound is dichlorvos. Other products depend on the specific reactions and conditions employed .

Mechanism of Action

Trichlorfon Dimethyl D6, like its non-labeled counterpart, is an irreversible organophosphate acetylcholinesterase inhibitor. It acts by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine in synapses and causing prolonged nerve impulses. This mechanism is responsible for its insecticidal properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C4H8Cl3O4P

Molecular Weight

263.47 g/mol

IUPAC Name

1-[bis(trideuteriomethoxy)phosphoryl]-2,2,2-trichloroethanol

InChI

InChI=1S/C4H8Cl3O4P/c1-10-12(9,11-2)3(8)4(5,6)7/h3,8H,1-2H3/i1D3,2D3

InChI Key

NFACJZMKEDPNKN-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])OP(=O)(C(C(Cl)(Cl)Cl)O)OC([2H])([2H])[2H]

Canonical SMILES

COP(=O)(C(C(Cl)(Cl)Cl)O)OC

Origin of Product

United States

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